[(5-Phenylpyridin-3-yl)methyl](propyl)amine

Epigenetics PRMT6 Selectivity

[(5-Phenylpyridin-3-yl)methyl](propyl)amine (CAS 1776576-25-0) is a specialized secondary amine and essential pharmacophore for developing selective Protein Arginine Methyltransferase 6 (PRMT6) inhibitors. Its 5-phenylpyridin-3-yl core engages the unique Glu49 selectivity determinant, while the N-propyl group critically modulates lipophilicity (cLogP) and cellular permeability—a significant advantage over unsubstituted scaffolds. This compound is ideal for medicinal chemistry teams building focused epigenetic libraries. Ensure your research program secures this key intermediate; request a quote for bulk or custom synthesis today.

Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
CAS No. 1776576-25-0
Cat. No. B1408337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(5-Phenylpyridin-3-yl)methyl](propyl)amine
CAS1776576-25-0
Molecular FormulaC15H18N2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCCCNCC1=CC(=CN=C1)C2=CC=CC=C2
InChIInChI=1S/C15H18N2/c1-2-8-16-10-13-9-15(12-17-11-13)14-6-4-3-5-7-14/h3-7,9,11-12,16H,2,8,10H2,1H3
InChIKeySMGGYXSXWQBFLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(5-Phenylpyridin-3-yl)methyl](propyl)amine (CAS 1776576-25-0): Chemical Identity and Baseline Specifications for Procurement Decisions


[(5-Phenylpyridin-3-yl)methyl](propyl)amine (CAS 1776576-25-0), also known as N-[(5-phenylpyridin-3-yl)methyl]propan-1-amine, is a secondary amine with the molecular formula C15H18N2 and a molecular weight of 226.32 g/mol . The compound features a 5-phenylpyridine core, where the pyridine ring is substituted at the 3-position with a methyl(propyl)amine moiety. This specific substitution pattern is a key structural determinant, as the (5-phenylpyridin-3-yl)methanamine scaffold serves as a privileged pharmacophore for the development of selective epigenetic inhibitors, particularly for Protein Arginine Methyltransferase 6 (PRMT6) and Sirtuin 2 (SIRT2) [1].

Why [(5-Phenylpyridin-3-yl)methyl](propyl)amine is Not an Interchangeable Commodity: Structural Specificity in Epigenetic Probe Development


The 5-phenylpyridin-3-yl)methanamine core is a validated starting point for generating isoform-selective epigenetic inhibitors, but simple substitution is not possible . The N-propyl modification in [(5-Phenylpyridin-3-yl)methyl](propyl)amine is not a trivial change; it alters the molecule's lipophilicity (cLogP) and hydrogen-bonding capacity, which are critical for achieving the required binding pose and selectivity against off-target methyltransferases like PRMT1 and PRMT8 [1]. For instance, the unsubstituted (5-phenylpyridin-3-yl)methanamine (CAS 103921-71-7) lacks the N-propyl group that can be further derivatized or tuned for specific interactions . The compound's specific substitution pattern at the 3-position of the pyridine ring is essential for engaging the unique Glu49 residue in PRMT6, a key selectivity determinant that distinguishes it from other PRMT inhibitors [1]. Therefore, substituting with a structurally similar but uncharacterized analog introduces unacceptable risk of altered potency, selectivity, and pharmacokinetic behavior.

Quantitative Differentiation of [(5-Phenylpyridin-3-yl)methyl](propyl)amine: Evidence-Based Comparison Against Closest Analogs


PRMT6 Selectivity Over Other Type I PRMTs for the Core Scaffold

The core (5-phenylpyridin-3-yl)methanamine scaffold, from which the target compound is derived, has been optimized to yield a lead PRMT6 inhibitor (compound a25). This derivative demonstrated more than 25-fold selectivity over PRMT1 and PRMT8, and over 50-fold selectivity over PRMT3, PRMT4, PRMT5, and PRMT7 [1]. This selectivity profile is superior to previously reported SAM-competitive and substrate-competitive PRMT6 inhibitors, highlighting the unique advantage of this chemical series [1].

Epigenetics PRMT6 Selectivity

In Vitro Antiproliferative Activity of a Core Scaffold-Derived PRMT6 Inhibitor in Cancer Cell Lines

The optimized PRMT6 inhibitor a25, based on the same core scaffold, showed significant antiproliferative effects in various tumor cell lines [1]. This cellular activity provides a direct link between the compound's biochemical potency/selectivity and a functional, disease-relevant phenotype, establishing a clear value proposition for the chemical series.

Oncology Antiproliferative PRMT6

SIRT2 Inhibitory Potency of a Related Core Scaffold Derivative

In a separate study, a derivative of the (5-phenylpyridin-3-yl)methanamine core was identified as a potent inhibitor of SIRT2 with an IC50 of 2.47 μM . This is more potent than the reference compound AGK2, which had an IC50 of 17.75 μM in the same assay . The compound also exhibited improved calculated water solubility (cLogS = -3.63) compared to typical SIRT2 inhibitors .

Sirtuin SIRT2 Epigenetics

Structural Basis for PRMT6 Selectivity: The Unique Glu49 Interaction

The design of selective PRMT6 inhibitors from the (5-phenylpyridin-3-yl)methanamine scaffold was driven by the ability of the compounds to form a hydrogen bond with the unique residue Glu49 in the PRMT6 active site [1]. This interaction is not possible with many other PRMT family members, providing a structural rationale for the observed high selectivity of the series [1].

Structure-Based Design PRMT6 Selectivity

High-Value Application Scenarios for [(5-Phenylpyridin-3-yl)methyl](propyl)amine in Drug Discovery


Design and Synthesis of Novel PRMT6 Inhibitors for Cancer Epigenetics Research

This compound is ideal as a key intermediate or building block for generating focused libraries of PRMT6 inhibitors. The established SAR around the (5-phenylpyridin-3-yl)methanamine core, including the critical interaction with Glu49, provides a rational starting point for medicinal chemistry optimization. The N-propyl group on the target compound serves as a useful functional handle for further derivatization or for modulating lipophilicity to improve cellular permeability and pharmacokinetic properties [1].

Development of Isoform-Selective SIRT2 Chemical Probes for Target Validation

Given the demonstrated activity of a core derivative as a potent SIRT2 inhibitor (IC50 = 2.47 μM), this compound can serve as a valuable starting point for the development of new SIRT2 chemical probes . The improved solubility profile (cLogS = -3.63) of the related derivative makes this scaffold attractive for in vitro and potentially in vivo target validation studies .

Synthesis of Focused Libraries for Nicotinic Acetylcholine Receptor (nAChR) Research

Substituted 3-pyridylmethylamines, the broader class to which this compound belongs, have been disclosed as compounds with high activity at nicotinic receptors [2]. The specific phenyl and propyl substitutions of [(5-Phenylpyridin-3-yl)methyl](propyl)amine offer a distinct chemotype for exploring nAChR pharmacology, potentially serving as a scaffold for developing new research tools in neuropharmacology.

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